3-Hydroxypentadecanoic acid

Descripción general

Descripción

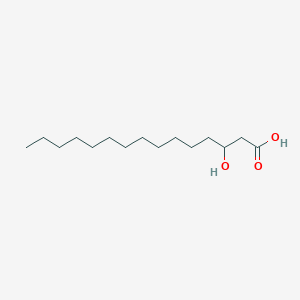

3-Hydroxypentadecanoic acid is a long-chain fatty acid with the molecular formula C15H30O3. It is characterized by the presence of a hydroxyl group at the third carbon of the pentadecanoic acid chain. This compound is known for its role in various biological processes and its presence in certain bacterial biosurfactants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Hydroxypentadecanoic acid can be synthesized through several methods. One common approach involves the condensation of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-) to form a β-ketosulfoxide, which is then ethoxycarbonylmethylated and converted to this compound . Another method involves the synthesis from 10-undecenoic acid via 11-bromoundecanoic acid using Grignard reagents in the presence of lithium tetrachlorocuprate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxypentadecanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-ketopentadecanoic acid or pentadecanedioic acid.

Reduction: Formation of 3-hydroxypentadecanol.

Substitution: Formation of 3-chloropentadecanoic acid or 3-bromopentadecanoic acid.

Aplicaciones Científicas De Investigación

Applications in Biotechnology

Biosurfactants : One of the primary applications of 3-HPA is in the production of biosurfactants, particularly rhamnolipids. These compounds exhibit excellent surface-active properties and have been shown to be effective in oil recovery, cleaning agents, and cosmetics. The eco-friendly nature of biosurfactants makes them superior alternatives to synthetic surfactants .

Microbiome Research : In studies examining the human microbiome, 3-HPA has been identified as a significant metabolite associated with lipid metabolism disorders. Its concentration levels in blood samples can indicate changes in microbiota composition and metabolic health, making it a valuable biomarker for research on diabetes and other metabolic disorders .

Agricultural Applications

Plant Elicitors : Research indicates that 3-HPA and its derivatives can act as elicitors that stimulate plant immune responses. This property positions them as potential substitutes for conventional pesticides, promoting sustainable agricultural practices. Studies have demonstrated that these compounds can enhance crop resilience against pathogens by mimicking pathogen signals, thus activating defense mechanisms within plants .

Biostimulants : The use of 3-HPA as a biostimulant has been explored, with findings suggesting it can improve plant growth and yield under stress conditions. Its role in enhancing nutrient uptake and stress tolerance is particularly relevant in the context of climate change and food security .

Pharmaceutical Applications

Therapeutic Potential : The biological activities of 3-HPA derivatives have led to investigations into their therapeutic applications. Hydroxy fatty acids are known to exhibit anti-inflammatory properties, making them candidates for developing treatments for chronic inflammatory diseases. Additionally, their role in modulating lipid metabolism suggests potential benefits for conditions such as obesity and metabolic syndrome .

Drug Formulation : The unique chemical structure of 3-HPA allows it to be incorporated into drug formulations aimed at enhancing bioavailability and efficacy. Its compatibility with various pharmaceutical excipients makes it a suitable candidate for developing novel drug delivery systems .

Food Science Applications

Nutraceuticals : In food science, 3-HPA is being explored for its potential health benefits when included in dietary supplements or functional foods. Its antioxidant properties may contribute to improved health outcomes, particularly in aging populations .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Hydroxypentadecanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a surfactant, reducing surface tension and facilitating the breakdown of complex molecules. It also plays a role in signaling pathways related to inflammation and immune response .

Comparación Con Compuestos Similares

- 3-Hydroxytetradecanoic acid

- 3-Hydroxyhexadecanoic acid

- 3-Hydroxyheptadecanoic acid

Comparison: 3-Hydroxypentadecanoic acid is unique due to its specific chain length and the position of the hydroxyl group. Compared to 3-Hydroxytetradecanoic acid and 3-Hydroxyhexadecanoic acid, it has a longer chain, which can influence its physical properties and biological activity. Its specific structure makes it particularly effective in certain biosurfactant applications .

Actividad Biológica

3-Hydroxypentadecanoic acid (C15:0 3-OH) is a hydroxyl fatty acid that has garnered attention for its biological activities, particularly in the context of antimicrobial properties and potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

- Molecular Formula : C15H30O3

- Molecular Weight : 258.40 g/mol

- CAS Number : 32602-70-3

This compound is characterized by a hydroxyl group at the third carbon of the pentadecanoic acid chain, which contributes to its unique biochemical properties.

Sources and Production

This fatty acid is primarily derived from certain bacterial strains, notably Paenibacillus polymyxa, which are known for their ability to produce various bioactive compounds. Research indicates that these bacteria can synthesize fusaricidins, a class of cyclic lipodepsipeptides that include this compound as a key component .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been shown to enhance the efficacy of fusaricidins against various pathogens:

- Bacterial Activity : The compound demonstrates effectiveness against several plant pathogenic bacteria and fungi, including Pseudomonas syringae and Fusarium species. In vitro studies have reported that it can inhibit the growth of these pathogens, making it a candidate for agricultural biocontrol applications .

- Mechanism of Action : The antimicrobial action is believed to be linked to its ability to disrupt microbial membranes and interfere with cellular processes, potentially through pore formation in mitochondrial membranes .

Cytotoxic Effects

Research indicates that this compound may also exhibit cytotoxic effects in mammalian cells. Fusaricidins containing this fatty acid have been shown to induce apoptosis in various cell lines at specific concentrations, suggesting a dual role as both an antimicrobial agent and a potential cytotoxic compound .

Case Studies

-

In Vitro Studies on Cell Lines :

- A study demonstrated that fusaricidins containing this compound caused significant mitochondrial depolarization and nuclear fragmentation in murine fibroblasts at concentrations ranging from 0.5 to 5 µg/mL. These findings highlight the compound's potential as a therapeutic agent but also raise concerns regarding its cytotoxicity .

-

Agricultural Applications :

- Field trials using Paenibacillus polymyxa strains producing fusaricidins have shown promising results in controlling plant pathogens while promoting plant growth. The application of these strains has led to enhanced crop yields in maize and tomato plants, demonstrating the practical utility of this compound in sustainable agriculture .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against Pseudomonas syringae, Fusarium spp., with significant inhibition zones observed. |

| Cytotoxicity | Induces apoptosis in mammalian cells at low concentrations; potential for therapeutic applications noted. |

| Agricultural Impact | Enhances growth and resistance in crops; promotes sustainable agricultural practices through biocontrol. |

Propiedades

IUPAC Name |

3-hydroxypentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMSEJBABXCWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954329 | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32602-70-3 | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32602-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 3-hydroxypentadecanoic acid?

A1: this compound is a 3-hydroxy fatty acid found as a component of various bacterial lipids, including lipopolysaccharides (LPS) and lipopeptides. [, , , , , , , , , , ] While not a major component of all bacterial species, its presence has been used as a chemotaxonomic marker in some cases, such as differentiating Pseudomonas pertucinogena from other Pseudomonas species. []

Q2: Which bacterial species are known to produce this compound?

A2: Several bacterial species, particularly those belonging to the genera Bacillus, Paenibacillus, and Veillonella, have been identified as producers of this compound. [, , , , , , , , ] This fatty acid is often found within complex molecules like lipopolysaccharides and lipopeptides produced by these bacteria.

Q3: How does the structure of this compound contribute to the biological activity of the molecules it is a part of?

A3: In the case of Bacteroides fragilis lipopolysaccharide (LPS), the presence of this compound, along with other structural features like a lack of ester-bound phosphate and a predominance of 15-17 carbon fatty acids, are suggested to be related to its low endotoxic activity compared to enterobacterial LPS. [] This highlights how the specific fatty acid composition of LPS can influence its biological activity.

Q4: Can you provide examples of bioactive compounds containing this compound and their activities?

A4: this compound is found in fusaricidins, a group of cyclic depsipeptide antibiotics produced by Paenibacillus polymyxa strains. These compounds exhibit potent antifungal activity against various plant pathogens, including Leptosphaeria maculans, the causative agent of blackleg disease in canola. [, , , , , ] Fusaricidins have also demonstrated activity against Gram-positive bacteria. []

Q5: How does the variation in the fatty acid chain length within fusaricidins affect their activity?

A5: Mass spectrometry studies on fusaricidins produced by Paenibacillus polymyxa M-1 have revealed a diverse family of these compounds with variations in their fatty acid side chain length. [, ] While the core structure remains similar, these variations in chain length, including the presence of this compound, likely contribute to the spectrum of antifungal activity observed for different fusaricidin congeners.

Q6: Are there any studies investigating the specific role of this compound in the antifungal activity of fusaricidins?

A6: While the precise mechanism of action of fusaricidins remains to be fully elucidated, studies suggest that their amphiphilic nature, partly conferred by the presence of this compound and other fatty acid constituents, allows them to interact with fungal cell membranes, ultimately leading to cell death. [, ] Further research focusing on structure-activity relationships within this class of compounds is needed to pinpoint the contribution of individual structural elements like this compound to their biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.